Diflunisal is an organofluorine compound comprising salicylic acid having a 2,4-difluorophenyl group at the 5-position. It has a role as a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It is an organofluorine compound and a monohydroxybenzoic acid. It is functionally related to a salicylic acid and a 1,3-difluorobenzene. Diflunisal, a salicylate derivative, is a nonsteroidal anti-inflammatory agent (NSAIA) with pharmacologic actions similar to other prototypical NSAIAs. Diflunisal possesses anti-inflammatory, analgesic and antipyretic activity. Though its mechanism of action has not been clearly established, most of its actions appear to be associated with inhibition of prostaglandin synthesis via the arachidonic acid pathway. Diflunisal is used to relieve pain accompanied with inflammation and in the symptomatic treatment of rheumatoid arthritis and osteoarthritis. Diflunisal is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of diflunisal is as a Cyclooxygenase Inhibitor. Diflunisal is a salicylic acid derivative that is used in the therapy of chronic arthritis and mild to moderate acute pain. Diflunisal has been linked mild, transient elevations in serum aminotransferase levels during therapy as well as to rare instances of idiosyncratic drug induced liver disease. Diflunisal is a difluorophenyl derivate of salicylic acid and a nonsteroidal anti-inflammatory drug (NSAID) with antipyretic, analgesic and anti-inflammatory properties. Diflunisal competitively inhibits both cyclooxygenase (COX) -1 and -2, with higher affinity for COX-1, and subsequently blocks the conversion of arachidonic acid to prostaglandin precursors. This leads to an inhibition of the formation of prostaglandins that are involved in pain, inflammation and fever. Diflunisal differs from other salicylates, in that it is not metabolized to salicylic acid, hence it has a longer half-life. Diflunisal can cause developmental toxicity and female reproductive toxicity according to state or federal government labeling requirements. A salicylate derivative and anti-inflammatory analgesic with actions and side effects similar to those of ASPIRIN.
Related Compounds
Aspirin
Relevance: Aspirin serves as a key reference compound in many studies involving diflunisal due to their shared salicylic acid moiety and similar therapeutic applications. Studies often compare their analgesic and anti-inflammatory potency, as well as their gastrointestinal side effects. Diflunisal has demonstrated a longer duration of action and reduced gastrointestinal side effects compared to aspirin in some cases [, , , ].
Ibuprofen
Relevance: Ibuprofen is often used as a comparator drug in clinical trials evaluating the efficacy and tolerability of diflunisal, particularly in conditions like osteoarthritis [, ]. These studies aim to demonstrate whether diflunisal offers any advantages over existing NSAIDs.
Salicylic Acid
Relevance: Understanding the metabolism and activity of salicylic acid is crucial when studying diflunisal, as diflunisal is metabolized to salicylic acid in vivo []. Studies highlight the structural similarities and differences between the two compounds, exploring how these variations influence their pharmacological profiles [].
Flufenisal
Relevance: Flufenisal represents an important step in the development of diflunisal. Researchers specifically investigated flufenisal as a potential therapeutic agent but discovered that it didn't offer significant advantages in gastrointestinal tolerance compared to aspirin []. This led to further modifications resulting in diflunisal, where the O-acetyl group, believed to contribute to gastrointestinal side effects, was removed.
5-(1-Pyrryl)-salicylic Acid
Relevance: Similar to diflunisal, this compound lacks the O-acetyl group found in aspirin and flufenisal, which was thought to contribute to gastrointestinal side effects []. Ultimately, diflunisal was selected for further development, suggesting it possessed a superior pharmacological profile.
Diflunisal O-Acyl Esters
Relevance: Researchers investigated the hepatic disposition and metabolite kinetics of these esters using a rat liver model to assess their potential advantages over diflunisal []. The study examined how the lipophilicity of the ester chain length influenced factors like hepatic availability, metabolic rate, and tissue distribution.
3-Hydroxy-Diflunisal
Relevance: Identifying and quantifying diflunisal metabolites is crucial for understanding its metabolic fate and potential drug-drug interactions. Studies demonstrated that 3-hydroxy-diflunisal is a significant metabolite in rats, particularly in Gunn rats, while its contribution to overall diflunisal metabolism is lower in humans [].
Diflunisal Glucuronides
Relevance: These glucuronide conjugates are the primary metabolites of diflunisal, playing a significant role in its elimination from the body [, ]. Understanding the kinetics of their formation and excretion is essential when studying diflunisal's pharmacokinetic profile and potential drug interactions.
Diflunisal Sulfate
Relevance: The formation of diflunisal sulfate highlights the complexity of diflunisal's metabolic pathways [, ]. Its increased formation with multiple doses suggests that this pathway might become more significant during long-term treatment and could potentially contribute to drug-drug interactions.
Iodinated Diflunisal Derivative
Relevance: This derivative helped confirm the binding site of diflunisal on TTR and demonstrated its ability to stabilize TTR tetramers, a key mechanism for preventing amyloid fibril formation []. This research provided further evidence supporting the potential use of diflunisal and its derivatives for treating TTR amyloidosis.
Practically insoluble (14.5 mg/L) at neutral or acidic pH. 7.11e-02 g/L
Synonyms
Apo Diflunisal Apo-Diflunisal ApoDiflunisal Diflunisal Dolobid Dolobis Dolocid MK 647 MK-647 MK647 Novo Diflunisal Novo-Diflunisal NovoDiflunisal Nu Diflunisal Nu-Diflunisal NuDiflunisal
Canonical SMILES
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
First-in-class potent small-molecule inhibitor of PU., disrupting the interaction of PU. with target gene promoters and leading to downregulation of canonical PU. transcriptional targets DB2313 is a first-in-class potent small-molecule inhibitor of PU.1. DB2313 disrupts the interaction of PU. with target gene promoters and leads to down-regulation of canonical PU. transcriptional targets.
DB293 is an inhibitor of PIT-1 and BRN-3 transcription factors. DB293 binds as head-to-tail stacked dimers in the minor groove of 5'-ATGA sequence, thereby leading to an increase in the size of minor groove.
DB-766 is a potential chemotherapeutic candidate for Chagas' disease treatment. DB-766 exhibits strong trypanocidal activity and excellent selectivity for bloodstream trypomastigotes and intracellular amastigotes (Y strain), giving IC(50)s of 60 and 25 nM, respectively. The trypanocidal efficacy of DB766, suggesting that this AIA may represent a new lead compound candidate to Chagas.
LY-2624803 is under investigation in clinical trial NCT01236105 (Effect of Activated Charcoal and Time of Dose on the Pharmacokinetics of LY2624803 in Healthy Subject).
DBB-0920, CAS#4440-92-0, is a dibenzene-butanedione derivative nad a useful intermediate for chemical synthesis of terameprocol and a number of biologically important molecules.